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Compound of Interest

Compound Name: delta-Gluconolactone

Cat. No.: B123857

Introduction

delta-Gluconolactone (GDL) is a naturally occurring cyclic ester, or lactone, of D-gluconic
acid.[1][2] Chemically, it is an oxidized derivative of glucose.[3] GDL is a white, odorless,
crystalline powder that is freely soluble in water, where it partially hydrolyzes to form an
equilibrium mixture with gluconic acid.[1][3] This hydrolysis is accelerated by heat and high pH.
[3] GDL has found widespread use in the food, cosmetic, and pharmaceutical industries as a
sequestrant, acidifier, curing agent, and a gentle polyhydroxy acid (PHA) for skincare.[3][4]

Given its broad applications, rigorous characterization of its molecular structure is critical for
quality control and research. Spectroscopic techniques such as Nuclear Magnetic Resonance
(NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose, providing
detailed information about the compound's chemical structure and purity.[5] This guide provides
an in-depth overview of the NMR and IR spectroscopic data for delta-gluconolactone, along
with detailed experimental protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the atomic-resolution structure of molecules in solution.[6] For delta-gluconolactone, H
(proton) and 3C (carbon-13) NMR spectra are used to confirm the carbon skeleton and the
connectivity of protons, respectively.

'H NMR Spectral Data
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The *H NMR spectrum of delta-gluconolactone reveals distinct signals for each of the non-

exchangeable protons in the molecule. The chemical shifts are influenced by the electronic

environment of each proton. The data presented below is for samples analyzed in Deuterated

Dimethyl Sulfoxide (DMSO-de) and Water (H20).

) Chemical Shift (6) in DMSO-
Proton Assignment

Chemical Shift (d) in H20

ds (ppm) (Ppm)
H2 ~4.2-44 4,12 -4.13
H3 ~3.9-4.1 3.65 - 3.68
H4 ~3.7-3.9 3.74-3.78
H5 ~3.5-3.7 4.02 - 4.03
H6, HE' ~3.3-35 3.81-3.83
OH groups Variable (exchangeable) Variable (exchangeable)

(Note: Data compiled from
multiple sources. Peak
assignments can vary based
on experimental conditions.
The data in H20 shows
multiple close peaks due to
complex coupling and potential
equilibrium with the open-chain
form.)[1][7][8]

3C NMR Spectral Data

The 3C NMR spectrum provides information on the carbon framework of the molecule. Each

unique carbon atom in delta-gluconolactone gives rise to a separate signal.
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Carbon Assignment Chemical Shift (8) in H20 (ppm)
C1 (Carbonyl) 181.10

Cc2 76.74

C3 75.32

C4 74.03

C5 73.73

C6 65.44

(Source: Data obtained from the Human
Metabolome Database, recorded in H20 at 400
MHz.)[1]

Experimental Protocol: NMR Spectroscopy

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of high-purity delta-gluconolactone (99%-+).[9]

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or D20)
in a clean, dry NMR tube.[7]

o Ensure the sample is fully dissolved; vortex gently if necessary.
¢ Instrument Setup (Example: 400-600 MHz Spectrometer):
o Insert the sample into the NMR magnet.[10]
o Lock the spectrometer onto the deuterium signal of the solvent.[10]

o Shim the magnetic field to achieve optimal homogeneity. A topshim routine is often used
for automated shimming.[10]

o Tune and match the probe for the appropriate nucleus (*H or 13C).[10]

o Data Acquisition:
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o 'H NMR: Acquire a standard one-dimensional proton spectrum using a pulse program like
'zggpw5s' for water suppression if using H20/D20.[10] Key parameters include a sufficient
number of scans for a good signal-to-noise ratio, a spectral width covering the expected
chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be
required compared to *H NMR due to the lower natural abundance of 13C. The spectral
width should typically be set from 0-200 ppm.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase the spectrum correctly.

Reference the spectrum. For DMSO-ds, the residual solvent peak is at ~2.50 ppm for 1H.

[¢]

For D20, referencing is often done externally.

Integrate the peaks in the *H spectrum and identify the chemical shifts for all signals.

[¢]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the
functional groups present. The IR spectrum of delta-gluconolactone is characterized by
specific absorption bands corresponding to its hydroxyl (-OH) groups and the lactone (cyclic
ester) carbonyl (C=0) group.

Key IR Absorption Bands
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Wavenumber (cm~?) Vibrational Mode Description

Broad and strong band due to

~3400 - 3200 O-H stretching hydrogen-bonded hydroxyl
groups.
~2900 C-H stretching Aliphatic C-H stretches.

Strong, sharp band
) characteristic of a six-
~1725 C=0 stretching )
membered ring lactone

carbonyl.

Strong bands corresponding to
~1100 - 1000 C-O stretching the C-O bonds of the ester and

alcohol groups.

(Note: Peak positions can vary
slightly based on the sampling
method, e.g., KBr pellet vs.
ATR.)[11][12]

Experimental Protocol: IR Spectroscopy (KBr Pellet
Method)

This method is suitable for analyzing solid samples.
e Sample Preparation:

o Gently grind a small amount (1-2 mg) of delta-gluconolactone into a fine powder using
an agate mortar and pestle.[13]

o Add approximately 100-200 mg of spectroscopic grade Potassium Bromide (KBr) to the
mortar. KBr must be completely dry.

o Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is
obtained.[13]

e Pellet Formation:
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o Transfer a small amount of the mixture into a pellet press die.

o Press the powder under high pressure (e.g., 10-12 tons/in?) for several minutes to form a
thin, transparent or translucent pellet.[13]

o Data Acquisition:
o Place the KBr pellet into the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment first.

o Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to
improve the signal-to-noise ratio. The typical range is 4000-400 cm~2.

o Data Analysis:
o The resulting spectrum will show absorption bands as peaks.

o Identify the wavenumbers of the key functional groups (O-H, C=0, C-O) and compare
them to known values.

Visualized Workflows and Pathways
Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic characterization of a
delta-gluconolactone sample.
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Caption: Experimental workflow for NMR and IR characterization.

Biochemical Context: Pentose Phosphate Pathway

delta-Gluconolactone is structurally related to 6-phospho-D-glucono-1,5-lactone, a key
intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic pathway.[14]
[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://experiments.springernature.com/techniques/nmr
https://experiments.springernature.com/techniques/nmr
https://spectrabase.com/spectrum/JS9MUhX9wmX
https://hmdb.ca/spectra/nmr_one_d/1111
https://www.thermofisher.com/order/catalog/product/271052500
https://www.thermofisher.com/order/catalog/product/271052500
https://pmc.ncbi.nlm.nih.gov/articles/PMC11388578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11388578/
https://www.researchgate.net/figure/FT-IR-spectra-of-polymers-and-d-GL-a-A-d-GL-B-PGL-b-A-PCL-BF_fig1_322987257
https://webbook.nist.gov/cgi/cbook.cgi?ID=B6001588&Mask=80
https://uomustansiriyah.edu.iq/media/lectures/4/4_2019_02_18!07_52_51_PM.pdf
http://pseudomonas.umaryland.edu/PAMDB?MetID=PAMDB000057
http://pseudomonas.umaryland.edu/PAMDB?MetID=PAMDB000057
https://www.researchgate.net/figure/Gluconate-d-and-g-gluconolactone-identification-by-H-NMR-analysis-of-Ecoli-BW25113_fig2_382139650
https://www.benchchem.com/product/b123857#spectroscopic-characterization-of-delta-gluconolactone-using-nmr-and-ir
https://www.benchchem.com/product/b123857#spectroscopic-characterization-of-delta-gluconolactone-using-nmr-and-ir
https://www.benchchem.com/product/b123857#spectroscopic-characterization-of-delta-gluconolactone-using-nmr-and-ir
https://www.benchchem.com/product/b123857#spectroscopic-characterization-of-delta-gluconolactone-using-nmr-and-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b123857?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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